molecular formula C13H19BrN2O B8384195 (4-Bromo-3-methyl-phenyl)-(2-morpholin-4-yl-ethyl)-amine

(4-Bromo-3-methyl-phenyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B8384195
M. Wt: 299.21 g/mol
InChI Key: NYZWQKNRCVGKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-methyl-phenyl)-(2-morpholin-4-yl-ethyl)-amine is a useful research compound. Its molecular formula is C13H19BrN2O and its molecular weight is 299.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

4-bromo-3-methyl-N-(2-morpholin-4-ylethyl)aniline

InChI

InChI=1S/C13H19BrN2O/c1-11-10-12(2-3-13(11)14)15-4-5-16-6-8-17-9-7-16/h2-3,10,15H,4-9H2,1H3

InChI Key

NYZWQKNRCVGKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCCN2CCOCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-3-methylaniline (0.96 gm, 5.14 mmol), 4-(2-chloro-ethyl)-morpholine (1 gm, 5.4 mmol), K2CO3 (1.5 gm, 10.8 mmol), and NaI (0.81 gm, 5.4 mmol) were suspended in DMSO (10 mL) and the mixture was stirred vigorously at reflux for 12 h. The mixture was cooled, diluted with EtOAc, and washed with saturated NaHCO3. The organic layer was washed with another portion of NaHCO3, brine (50 mL), and was dried over MgSO4. Removal of the solvents in vacuo followed by flash chromatography of the residue (Biotage Flash System—40 M SiO2 column, 10% EtOAc in hexanes to 100% EtOAc) yielded the product (500 mg, 31%) as a tan oil. 1H-NMR (CDCl3; 400 MHz): δ 7.36 (d, 1H, J=8.6 Hz), 6.61 (d, 1H, J=2.8 Hz), 6.43 (dd, 1H, d, 8.6, 2.8 Hz), 4.36 (br s, 1H), 3.80 (t, 4H, J=4.6 Hz), 3.20 (t, 2H, J=5.8 Hz), 2.69 (t, 2H, J=6.0 Hz), 2.54 (t, 4H, J=4.4 Hz), 2.40 (s, 3H). ESI-MS (m/z): Calcd. for C13H19BrN2O: 299.2; found: 299.1, 301.1.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.81 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

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